molecular formula C9H10N2O3 B1206766 4-Acetamido-2-aminobenzoic acid CAS No. 43134-76-5

4-Acetamido-2-aminobenzoic acid

Cat. No. B1206766
CAS RN: 43134-76-5
M. Wt: 194.19 g/mol
InChI Key: IFQWBWVICSDDSO-UHFFFAOYSA-N
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Description

4-Acetamido-2-aminobenzoic acid, also known as Acedoben, is an organic compound that belongs to the class of benzoic acids . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . The molecular formula of this compound is C9H9NO3 .


Synthesis Analysis

The synthesis of 4-Acetamido-2-aminobenzoic acid involves several steps. In one study, eight esters, ten amides, and one imidazole derivative of 4-(2-chloroacetamido) benzoic acid were synthesized by Fischer’s esterification, Schotten-Baumann, and substitution reactions . Another study mentioned the synthesis of a similar compound, 4-acetamidobenzenesulfonamide, which involved the chlorosulfonation of the corresponding acetanilide .


Molecular Structure Analysis

The molecular weight of 4-Acetamido-2-aminobenzoic acid is 179.17 g/mol . The linear formula of this compound is CH3CONHC6H4CO2H .

Scientific Research Applications

Pharmaceutical Building Block

4-Acetamido-2-aminobenzoic acid: serves as a versatile building block in pharmaceuticals due to its structural flexibility. It can undergo substitutions at both the amino and carboxyl groups, making it ideal for developing a wide range of novel molecules with potential medical applications .

Anticancer Agent

Research has indicated that derivatives of 4-Acetamido-2-aminobenzoic acid exhibit anticancer properties. An in vitro study showed significant activity of a compound derived from 4-Acetamido-2-aminobenzoic acid with promising IC50 values, suggesting its potential as a therapeutic agent in cancer treatment .

Alzheimer’s Disease Treatment

Compounds based on 4-Acetamido-2-aminobenzoic acid have been studied for their anti-Alzheimer’s effects. These compounds have shown inhibitory activity against enzymes involved in the disease’s progression, offering a potential pathway for treatment .

Antimicrobial Applications

The antimicrobial properties of 4-Acetamido-2-aminobenzoic acid derivatives make them candidates for developing new antibacterial and antiviral agents. Their ability to target specific microbial processes can lead to novel treatments for infections .

Biosensor Development

4-Acetamido-2-aminobenzoic acid: is used in the development of biosensors. Electropolymerization of this compound on electrodes has been investigated for creating electrochemically functionalized platforms for biomolecule immobilization .

Pharmacokinetics Studies

This compound is also pivotal in pharmacokinetic studies. A validated analytical method using LC-MS/MS for determining 4-Acetamido-2-aminobenzoic acid in pharmacokinetic pilot studies in pigs has been developed, indicating the compound’s rapid absorption and elimination, which is crucial for drug development .

Safety And Hazards

The safety data sheet for a similar compound, 4-Aminobenzoic acid, suggests avoiding contact with skin, eyes, and clothing. It also recommends avoiding dust formation and inhalation .

properties

IUPAC Name

4-acetamido-2-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQWBWVICSDDSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195714
Record name 4-Acetylamino-2-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2-aminobenzoic acid

CAS RN

43134-76-5
Record name 4-Acetylamino-2-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043134765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetylamino-2-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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